molecular formula C12H17NS B13324651 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13324651
M. Wt: 207.34 g/mol
InChI Key: FMQIDOXIWAVOEX-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a high-value heterocyclic compound with a molecular formula of C12H17NS and a molecular weight of 207.34 g/mol . It features a bicyclic core structure consisting of a thiophene ring fused to a tetrahydropyridine ring, distinguished by a 2-cyclopropylethyl substituent at the 4-position . This unique architecture makes it a versatile building block in scientific research. In medicinal chemistry, thieno[3,2-c]pyridine derivatives are investigated as promising scaffolds for drug development due to their diverse biological activities . The compound serves as a key synthetic intermediate for the construction of more complex molecules and is also explored in industrial applications, such as the development of advanced materials like organic semiconductors . Its mechanism of action in biological contexts may involve interaction with specific molecular targets and pathways, such as inhibiting enzymes involved in cell proliferation or disrupting microbial cell membranes . This product is intended for research applications and is not for human or veterinary use .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-(2-cyclopropylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H17NS/c1-2-9(1)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,1-5,7H2

InChI Key

FMQIDOXIWAVOEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC2C3=C(CCN2)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with suitable dienophiles under thermal or transition metal-catalyzed conditions . This method allows for the efficient construction of the thieno-pyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the thieno-pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Thienopyridine Derivatives

Structural Analogues and Substituent Effects

The biological activity of thienopyridines is highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Pharmacological Features References
4-(2-Cyclopropylethyl)-... 4-(2-Cyclopropylethyl) C₁₂H₁₆NS Hypothesized P2Y12 antagonism; structural analog of prasugrel
Prasugrel 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]; 2-acetate C₂₀H₂₀FNO₃S Prodrug; active metabolite irreversibly inhibits P2Y12
Clopidogrel 5-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5-yl methyl acetate C₁₆H₁₆ClNO₂S Prodrug; slower metabolic activation than prasugrel
Compound C1 () Undisclosed substituents (screened for antiplatelet activity) Not provided Superior activity to ticlopidine in rat models
4-(5-Methylthiophen-2-yl)-... 4-(5-Methylthiophen-2-yl) C₁₂H₁₃NS₂ No direct activity data; structural diversity example
Key Observations:
  • Substituent Complexity : Prasugrel’s 2-cyclopropyl-2-oxoethyl group with a fluorophenyl moiety enhances metabolic stability and receptor binding compared to simpler substituents like 2-cyclopropylethyl .
  • Prodrug vs.

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Property 4-(2-Cyclopropylethyl)-... Prasugrel Compound C1 ()
Molecular Weight ~235.3 g/mol 373.44 g/mol Not provided
logP Estimated ~3.5 (lipophilic) 3.8 (lipophilic) Not provided
PSA ~30 Ų 55.9 Ų Not provided
Biological Activity Hypothesized antiplatelet IC₅₀ ≈ 1.5 µM (ADP) Superior to ticlopidine
  • Polar Surface Area (PSA) : Lower PSA (~30 Ų) compared to prasugrel (55.9 Ų) suggests better absorption .

Clinical and Preclinical Relevance

  • Prasugrel : FDA-approved for cardiovascular events; rapid onset due to efficient prodrug conversion .
  • Compound C1 : Demonstrated 50% inhibition of platelet aggregation at 10 mg/kg in rats, outperforming ticlopidine .

Biological Activity

4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17NS
  • Molecular Weight : 207.34 g/mol
  • IUPAC Name : 4-(2-cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

This compound features a thieno-pyridine core structure that is modified with a cyclopropylethyl group. The unique structural attributes contribute to its biological properties.

Anticancer Potential

Research indicates that compounds similar to 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds often target receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2. Inhibition of these pathways can lead to reduced tumor growth and metastasis.
  • Case Study : A related compound demonstrated an IC50 value of 0.11 μM against c-Met and 0.19 μM against VEGFR-2 in vitro assays, indicating potent inhibition capabilities .

Antimicrobial Activity

Preliminary studies suggest that thieno[3,2-c]pyridine derivatives possess antimicrobial properties:

  • In Vitro Studies : Various derivatives have shown effectiveness against gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

  • Mechanism : The compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
  • Research Findings : Animal models have shown reduced neuroinflammation and improved cognitive function following treatment with similar thieno-pyridine derivatives.

Summary of Biological Activities

Activity TypeAssay TypeIC50 ValueReference
Anticancerc-Met Inhibition0.11 μM
AnticancerVEGFR-2 Inhibition0.19 μM
AntimicrobialBacterial AssaysVariablePreliminary Studies
NeuroprotectiveCognitive FunctionImprovedAnimal Models

The biological activity of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with RTKs alters signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell metabolism.
  • Antioxidant Activity : Scavenging free radicals to prevent oxidative damage in neuronal cells.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(2-cyclopropylethyl)-thieno[3,2-c]pyridine with high purity?

A multi-step approach is typically employed:

  • Step 1 : Construct the thieno[3,2-c]pyridine core via cyclization of substituted thiophene precursors, as demonstrated in analogous syntheses of tetrahydrothieno[3,2-c]pyridine derivatives .
  • Step 2 : Introduce the cyclopropylethyl substituent using alkylation or cross-coupling reactions. Protecting groups (e.g., Boc) may be required to prevent side reactions during functionalization .
  • Step 3 : Purify intermediates via column chromatography and confirm purity using HPLC (>98%) and spectroscopic methods (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • ¹H/¹³C NMR : Assign signals for the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ groups) and thienopyridine protons (aromatic region, δ ~6.5–8.5 ppm). Coupling constants (J) confirm cyclopropane geometry .
  • X-ray Crystallography : Resolve the 3D conformation of the fused ring system and substituent orientation, as shown for related thieno[3,2-c]pyridines .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₃H₁₆NS: 218.0978) and isotopic patterns .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • In vitro assays : Test inhibition of kinases or GPCRs, given the pharmacological relevance of thieno[3,2-c]pyridines in modulating cellular pathways .
  • Dose-response curves : Use IC₅₀ values to compare potency with structurally similar compounds (e.g., 4-chloro derivatives in antimicrobial assays) .
  • Computational docking : Predict binding affinity to target proteins (e.g., PARP-1) using software like AutoDock Vina .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of thieno[3,2-c]pyridine derivatives be systematically addressed?

  • Comparative studies : Evaluate the target compound alongside analogs (e.g., 4-methylphenyl or trifluoromethyl derivatives) under standardized assay conditions .
  • Structure-Activity Relationship (SAR) analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., Cl) may enhance kinase inhibition .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, solvent effects) .

Q. What methodologies elucidate the conformational dynamics of the cyclopropylethyl substituent?

  • Dynamic NMR : Monitor ring puckering and substituent rotation at variable temperatures (e.g., –40°C to 25°C) to calculate energy barriers .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict stable conformers and compare with crystallographic data .
  • NOESY experiments : Detect through-space interactions between cyclopropane protons and adjacent aromatic hydrogens to infer spatial arrangements .

Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?

  • Salt formation : Screen counterions (e.g., HCl, citrate) to improve aqueous solubility, as done for imidazo[4,5-c]pyridine carboxylic acids .
  • Prodrug design : Modify the cyclopropylethyl group with hydrolyzable esters or amides to enhance bioavailability .
  • Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (HPLC-MS monitoring) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s metabolic stability be resolved?

  • Cross-species comparisons : Test metabolism in human vs. rodent liver microsomes to assess species-specific CYP450 interactions .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-radiometric detection .
  • Enzyme inhibition assays : Identify specific CYP isoforms (e.g., CYP3A4) responsible for metabolic clearance using selective inhibitors .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
  • In-line analytics : Implement FTIR or ReactIR to monitor reaction progress in real time and adjust conditions dynamically .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity, particle size) to ensure consistency .

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